molecular formula C34H68O2 B014083 Butyl Triacontanoate CAS No. 105025-97-6

Butyl Triacontanoate

Cat. No.: B014083
CAS No.: 105025-97-6
M. Wt: 508.9 g/mol
InChI Key: DPTBQKLEKOOBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl Triacontanoate is an ester compound with the molecular formula C₃₄H₆₈O₂. It is formed by the esterification of triacontanoic acid and butanol. This compound is known for its waxy, solid appearance and is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

Butyl Triacontanoate has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Butyl Triacontanoate plays a role in various biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to lipid metabolism and energy homeostasis. The compound can modulate gene expression, leading to changes in the production of enzymes and proteins involved in lipid synthesis and degradation . Furthermore, this compound impacts cellular metabolism by altering the availability of fatty acids for energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain lipases, thereby reducing the breakdown of lipids . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of enzymes involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in lipid metabolism and energy homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance lipid metabolism and energy production, leading to improved physiological functions . At high doses, this compound can exhibit toxic or adverse effects, such as disruptions in lipid homeostasis and potential damage to liver and other tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are key players in the synthesis and degradation of fatty acids . The compound can also affect metabolic flux, altering the levels of various metabolites involved in energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within different cellular compartments . The compound’s distribution is influenced by factors such as blood flow, tissue binding, and regional pH, which determine its accumulation and activity in various tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is primarily localized in lipid droplets and other lipid-rich compartments within cells . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution to specific organelles. The presence of this compound in these compartments allows it to effectively participate in lipid metabolism and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl Triacontanoate can be synthesized through the esterification reaction between triacontanoic acid and butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C₃₀H₆₁COOH+C₄H₉OHC₃₄H₆₈O₂+H₂O\text{C₃₀H₆₁COOH} + \text{C₄H₉OH} \rightarrow \text{C₃₄H₆₈O₂} + \text{H₂O} C₃₀H₆₁COOH+C₄H₉OH→C₃₄H₆₈O₂+H₂O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl Triacontanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into triacontanoic acid and butanol.

    Oxidation: Under strong oxidizing conditions, this compound can be oxidized to produce various oxidation products, including carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Triacontanoic acid and butanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of Butyl Triacontanoate involves its interaction with various molecular targets and pathways. In plants, it has been shown to enhance growth by increasing the rates of photosynthesis, protein biosynthesis, and nutrient transport . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Butyl Triacontanoate can be compared with other long-chain esters, such as:

  • Methyl Triacontanoate
  • Ethyl Triacontanoate
  • Propyl Triacontanoate

Uniqueness

This compound is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties compared to other esters. Its waxy nature and high melting point make it suitable for specialized industrial applications.

Properties

IUPAC Name

butyl triacontanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTBQKLEKOOBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407722
Record name Butyl Triacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105025-97-6
Record name Butyl Triacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl Triacontanoate
Reactant of Route 2
Reactant of Route 2
Butyl Triacontanoate
Reactant of Route 3
Reactant of Route 3
Butyl Triacontanoate
Reactant of Route 4
Reactant of Route 4
Butyl Triacontanoate
Reactant of Route 5
Reactant of Route 5
Butyl Triacontanoate
Reactant of Route 6
Reactant of Route 6
Butyl Triacontanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.